Kingianoside B
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Overview
Description
Kingianoside B is a steroidal saponin compound isolated from the rhizomes of Polygonatum kingianum, a plant belonging to the Liliaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities.
Preparation Methods
Kingianoside B can be extracted from the rhizomes of Polygonatum kingianum using various chromatographic techniques. The extraction process typically involves macroporous resin, silica-gel, and octadecyl silica (ODS) column chromatography . The detailed synthetic routes and industrial production methods for this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Kingianoside B undergoes several types of chemical reactions, including hydrolysis and glycosylation. Common reagents used in these reactions include acids and enzymes that facilitate the breakdown of glycosidic bonds . The major products formed from these reactions are simpler sugar molecules and aglycones.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure and function of steroidal saponins.
Biology: Research has shown that Kingianoside B exhibits antimicrobial and antifungal activities.
Medicine: It has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Kingianoside B involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in glucose metabolism, thereby exerting hypoglycemic effects . Additionally, it may interact with cell membrane receptors to enhance its antimicrobial properties .
Comparison with Similar Compounds
Kingianoside B is structurally similar to other steroidal saponins such as ginsenoside-Rc and ophiopogonin C . it is unique due to its specific glycosidic linkages and the presence of distinct sugar moieties. Similar compounds include:
- Kingianoside H
- Kingianoside I
- Ginsenoside-Rc
- Ophiopogonin C
This compound stands out due to its unique combination of biological activities and potential therapeutic applications.
Properties
CAS No. |
145867-18-1 |
---|---|
Molecular Formula |
C39H60O13 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
(5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |
InChI |
InChI=1S/C39H60O13/c1-17-8-11-39(47-16-17)18(2)28-25(52-39)13-24-22-7-6-20-12-21(9-10-37(20,4)23(22)14-27(41)38(24,28)5)49-35-33(46)31(44)34(19(3)48-35)51-36-32(45)30(43)29(42)26(15-40)50-36/h6,17-19,21-26,28-36,40,42-46H,7-16H2,1-5H3/t17-,18+,19-,21+,22?,23?,24?,25?,26-,28?,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39-/m1/s1 |
InChI Key |
NOJRPHWSGXJXNF-JXGKGABASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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